molecular formula C14H13N3O2 B14705508 4-[(e)-Phenyldiazenyl]phenyl methylcarbamate CAS No. 13613-39-3

4-[(e)-Phenyldiazenyl]phenyl methylcarbamate

Cat. No.: B14705508
CAS No.: 13613-39-3
M. Wt: 255.27 g/mol
InChI Key: USIATAZXTCYMCF-UHFFFAOYSA-N
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Description

4-[(e)-Phenyldiazenyl]phenyl methylcarbamate is an organic compound characterized by the presence of a phenyldiazenyl group attached to a phenyl ring, which is further connected to a methylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(e)-Phenyldiazenyl]phenyl methylcarbamate typically involves the diazotization of aniline derivatives followed by coupling with phenyl methylcarbamate. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization processes, where aniline derivatives are treated with nitrous acid to form diazonium salts. These salts are then coupled with phenyl methylcarbamate under controlled conditions to yield the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(e)-Phenyldiazenyl]phenyl methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-[(e)-Phenyldiazenyl]phenyl methylcarbamate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the production of dyes and pigments due to its azo group.

Mechanism of Action

The mechanism of action of 4-[(e)-Phenyldiazenyl]phenyl methylcarbamate involves its interaction with specific molecular targets. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(e)-Phenyldiazenyl]phenyl methacrylate
  • Phenyl methylcarbamate
  • Ethiofencarb

Uniqueness

4-[(e)-Phenyldiazenyl]phenyl methylcarbamate is unique due to its specific combination of a phenyldiazenyl group and a methylcarbamate group

Properties

CAS No.

13613-39-3

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

(4-phenyldiazenylphenyl) N-methylcarbamate

InChI

InChI=1S/C14H13N3O2/c1-15-14(18)19-13-9-7-12(8-10-13)17-16-11-5-3-2-4-6-11/h2-10H,1H3,(H,15,18)

InChI Key

USIATAZXTCYMCF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=C(C=C1)N=NC2=CC=CC=C2

Origin of Product

United States

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